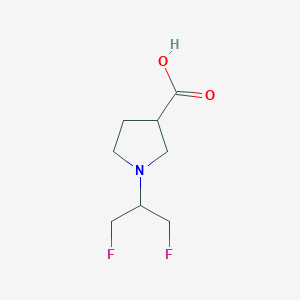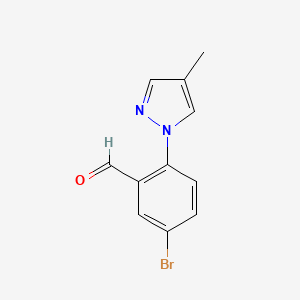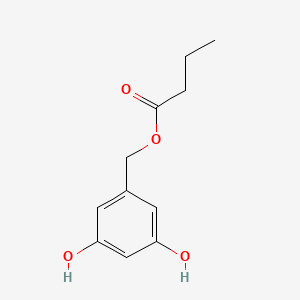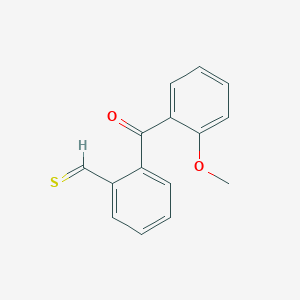
(1-Aminocyclopropyl)(2-bromophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Aminocyclopropyl)(2-bromophenyl)methanol is an organic compound that features a cyclopropyl group attached to an amino group and a bromophenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopropyl)(2-bromophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with cyclopropylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1-Aminocyclopropyl)(2-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the amino group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (1-Aminocyclopropyl)(2-bromophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
作用机制
The mechanism of action of (1-Aminocyclopropyl)(2-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2-Bromophenyl)(phenyl)methanol: This compound shares the bromophenyl group but lacks the cyclopropyl and amino groups.
1-Aminocyclopropanemethanol: This compound features the cyclopropyl and amino groups but lacks the bromophenyl group.
Uniqueness
(1-Aminocyclopropyl)(2-bromophenyl)methanol is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the cyclopropyl and bromophenyl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for research and industrial use.
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
(1-aminocyclopropyl)-(2-bromophenyl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-2-1-3-7(8)9(13)10(12)5-6-10/h1-4,9,13H,5-6,12H2 |
InChI 键 |
KUIIWSJWDVQNNY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(C2=CC=CC=C2Br)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]-N-ethylcarbamate](/img/structure/B13089683.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-](/img/structure/B13089687.png)
![4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13089693.png)


![(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(1,4-dioxaspiro[4.5]decan-7-yl)acrylate](/img/structure/B13089712.png)




![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)


